Methyl 3-bromo-5-hydroxybenzoate
Overview
Description
Methyl 3-bromo-5-hydroxybenzoate is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 5-position on the benzene ring, with a methyl ester functional group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
Methyl 3-bromo-5-hydroxybenzoate is a versatile building block that can be used as a reagent and reaction component in organic synthesis
Mode of Action
The mode of action of this compound is primarily through its interactions at the benzylic position . It undergoes reactions such as free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets results in changes at the molecular level, facilitating the synthesis of various compounds .
Biochemical Pathways
It is known to be an intermediate in the synthesis of various compounds, including pharmaceuticals, pesticides, and other fine chemicals .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as an intermediate in the synthesis of various compounds . It facilitates the production of these compounds through its interactions at the benzylic position .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in a cool place, in a tightly closed container, in a dry and well-ventilated place, and away from oxidizing agents . These conditions help maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-bromo-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Another method involves the bromination of methyl 5-hydroxybenzoate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Scientific Research Applications
Methyl 3-bromo-5-hydroxybenzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Comparison with Similar Compounds
Methyl 3-bromo-5-hydroxybenzoate can be compared with other similar compounds such as:
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with the hydroxyl group at the 4-position, which may result in different reactivity and applications.
Methyl 3-chloro-5-hydroxybenzoate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and biological activity.
Methyl 3-bromo-5-methoxybenzoate: Has a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
Conclusion
This compound is a valuable compound in various fields of scientific research and industry Its unique chemical structure allows it to participate in a wide range of reactions, making it a versatile intermediate in the synthesis of complex molecules
Properties
IUPAC Name |
methyl 3-bromo-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBWIIGEJIUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192810-12-1 | |
Record name | Methyl 3-bromo-5-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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